4-Pyridinepropanamine,alpha-methyl-(9CI)

Übersicht

Beschreibung

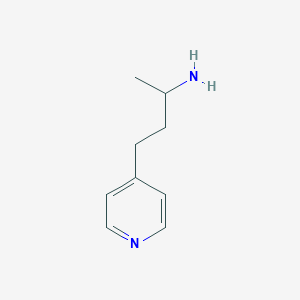

4-(3-Aminobutyl)pyridine is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound consists of a pyridine ring substituted with a 3-aminobutyl group, making it a valuable building block in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminobutyl)pyridine typically involves the reaction of pyridine with 3-aminobutyl halides under basic conditions. One common method is the nucleoph

Biologische Aktivität

4-Pyridinepropanamine, alpha-methyl-(9CI), also known as 4-aminopyridine (4-AP), is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-AP is an organic compound with the formula CHN. It is a pyridine derivative characterized by an amino group at the 4-position. Its structural formula is as follows:

The primary mechanism of action of 4-AP involves the blockade of voltage-gated potassium channels. By inhibiting these channels, 4-AP prolongs action potentials in neurons and enhances neurotransmitter release at synapses. This property is particularly beneficial in conditions where neuronal conduction is impaired, such as multiple sclerosis (MS) and spinal cord injuries.

Key Mechanisms:

- Potassium Channel Blockade : Increases action potential duration and neurotransmitter release.

- Calcium Channel Activation : Enhances synaptic function by increasing intracellular calcium levels independently of potassium channel activity.

1. Neurological Effects

4-AP has been extensively studied for its effects on neurological disorders. It has shown efficacy in improving walking ability in patients with MS by enhancing nerve conduction.

- Clinical Findings : A long-term study indicated that 80-90% of MS patients who initially responded to 4-AP maintained benefits over time, although it does not halt disease progression .

2. Convulsant Activity

Due to its ability to increase neuronal excitability, 4-AP is also utilized in research to induce seizures in animal models. This property aids in evaluating potential antiseizure medications .

3. Reversal of Tetrodotoxin Poisoning

Research has demonstrated that 4-AP can reverse the effects of tetrodotoxin poisoning in animal models, although its effectiveness in humans remains unverified .

Case Study 1: Multiple Sclerosis

A clinical trial involving MS patients treated with 4-AP showed a response rate between 29.5% to 80%. Patients reported significant improvements in mobility and overall quality of life .

Case Study 2: Spinal Cord Injury

Patients with spinal cord injuries receiving 4-AP therapy exhibited enhancements in sensory and motor functions, alongside reductions in spasticity and pain levels .

Research Findings

Recent studies have explored various analogs and derivatives of 4-AP to enhance its biological activity:

Eigenschaften

IUPAC Name |

4-pyridin-4-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-8H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMKQKKMDYLMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.